Kinase Selectivity Profiling: PI3Kγ vs. PI3Kα Potency Window Compared to the 4-Dimethylamino Analog
In the azolidinone-vinyl fused-benzene series, which includes the target compound's chemotype, the nature of the N4-substituent on the quinazoline ring is a critical determinant of isoform selectivity. The N4-methylamino derivative demonstrated a PI3Kγ IC50 of approximately 30 nM, while the corresponding N4-dimethylamino analog exhibited a significantly reduced PI3Kγ IC50 of 150 nM, representing a 5-fold loss in potency against the gamma isoform [1]. Importantly, the selectivity window against the alpha isoform (PI3Kα) was compressed for the dimethylamino variant, with its PI3Kα IC50 shifting from >1,000 nM to 450 nM, reducing the gamma/alpha selectivity ratio from >30 to 3 [1]. This data demonstrates that the mono-methylamino substitution is superior for achieving gamma-over-alpha selectivity.
| Evidence Dimension | PI3Kγ vs. PI3Kα Isoform Selectivity (IC50 ratio) |
|---|---|
| Target Compound Data | PI3Kγ IC50 = 30 nM; PI3Kα IC50 > 1,000 nM; Selectivity Ratio > 33 |
| Comparator Or Baseline | 4-Dimethylamino analog: PI3Kγ IC50 = 150 nM; PI3Kα IC50 = 450 nM; Selectivity Ratio = 3 |
| Quantified Difference | Target compound shows 5-fold higher PI3Kγ potency and >10-fold better selectivity window versus the dimethylamino comparator. |
| Conditions | In vitro kinase activity assay using recombinant human PI3K isoforms, ATP concentration at Km. |
Why This Matters
Procuring the methylamino derivative is essential for projects requiring a validated PI3Kγ-selective tool compound; the dimethylamino analog's broadened inhibition profile introduces confounding off-target effects on PI3Kα-dependent pathways.
- [1] US Patent US7846925B2. Azolidinone-vinyl fused-benzene derivatives. Tables 1-3, Examples 12-45. Published 2010-11-30. View Source
